methyl 2-[(2Z)-2-(acetylimino)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
methyl 2-[(2Z)-2-(acetylimino)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been found to exhibit potent biological activities against a wide range of targets, including various enzymes and receptors .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function .
Biochemical Pathways
These include pathways related to cancer, bacterial infections, tuberculosis, diabetes, and more .
Result of Action
Benzothiazole derivatives have been associated with a range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-(acetylimino)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This method is commonly used for the preparation of benzothiazole derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-(acetylimino)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles or electrophiles; various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzothiazole derivatives .
Scientific Research Applications
methyl 2-[(2Z)-2-(acetylimino)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Used in the preparation of various benzothiazole derivatives.
2-(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides: Known for their biological activities.
Uniqueness
methyl 2-[(2Z)-2-(acetylimino)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-8(16)14-13-15(7-12(17)20-2)10-5-4-9(22(3,18)19)6-11(10)21-13/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHVFQPAHQPRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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